molecular formula C19H14O2S2 B285902 phenyl 9H-thioxanthen-9-yl sulfone

phenyl 9H-thioxanthen-9-yl sulfone

Cat. No. B285902
M. Wt: 338.4 g/mol
InChI Key: CQVMXSQFPGWMHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl 9H-thioxanthen-9-yl sulfone, also known as TPPTS, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. TPPTS is a water-soluble sulfonated derivative of xanthene, which is widely used as a fluorescent dye. TPPTS has been found to have numerous applications in various fields, including catalysis, electrochemistry, and biomedicine.

Mechanism of Action

The mechanism of action of phenyl 9H-thioxanthen-9-yl sulfone in catalytic reactions is attributed to its ability to coordinate with metal ions and stabilize the reactive intermediates. In biomedicine, phenyl 9H-thioxanthen-9-yl sulfone induces apoptosis in cancer cells by inhibiting the activity of the anti-apoptotic protein Bcl-2 and activating the pro-apoptotic protein Bax. phenyl 9H-thioxanthen-9-yl sulfone also generates reactive oxygen species upon exposure to light, which can cause oxidative damage to cancer cells.
Biochemical and Physiological Effects:
phenyl 9H-thioxanthen-9-yl sulfone has been found to be non-toxic and biocompatible, making it a promising candidate for biomedical applications. Studies have shown that phenyl 9H-thioxanthen-9-yl sulfone does not cause significant changes in the levels of liver enzymes, blood urea nitrogen, and creatinine, indicating that it does not have adverse effects on liver and kidney function.

Advantages and Limitations for Lab Experiments

Phenyl 9H-thioxanthen-9-yl sulfone has several advantages for lab experiments, including its water solubility, stability, and ease of synthesis. However, phenyl 9H-thioxanthen-9-yl sulfone has some limitations, such as its high cost and limited availability.

Future Directions

There are several future directions for phenyl 9H-thioxanthen-9-yl sulfone research. One potential area of research is the development of phenyl 9H-thioxanthen-9-yl sulfone-based catalysts for new chemical reactions. Another area of research is the optimization of phenyl 9H-thioxanthen-9-yl sulfone for photodynamic therapy, including the development of new photosensitizers and the investigation of the optimal light conditions for phenyl 9H-thioxanthen-9-yl sulfone activation. Additionally, phenyl 9H-thioxanthen-9-yl sulfone could be further studied for its potential use in other biomedical applications, such as drug delivery and imaging.

Synthesis Methods

Phenyl 9H-thioxanthen-9-yl sulfone can be synthesized by the reaction of 9H-thioxanthen-9-one with sodium sulfite and sodium bisulfite in the presence of a catalyst such as copper sulfate. The reaction yields phenyl 9H-thioxanthen-9-yl sulfone as a white crystalline powder with a purity of over 95%.

Scientific Research Applications

Phenyl 9H-thioxanthen-9-yl sulfone has been extensively studied for its catalytic properties. It has been found to be an efficient catalyst for various chemical reactions, including the Suzuki-Miyaura cross-coupling reaction, Sonogashira coupling reaction, and Heck reaction. phenyl 9H-thioxanthen-9-yl sulfone has also been used as a ligand in catalytic asymmetric hydrogenation reactions.
In addition to its catalytic properties, phenyl 9H-thioxanthen-9-yl sulfone has been found to have potential applications in biomedicine. It has been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells. phenyl 9H-thioxanthen-9-yl sulfone has also been studied for its potential use in photodynamic therapy, a treatment that uses light to activate a photosensitizer to generate reactive oxygen species that can kill cancer cells.

properties

Molecular Formula

C19H14O2S2

Molecular Weight

338.4 g/mol

IUPAC Name

9-(benzenesulfonyl)-9H-thioxanthene

InChI

InChI=1S/C19H14O2S2/c20-23(21,14-8-2-1-3-9-14)19-15-10-4-6-12-17(15)22-18-13-7-5-11-16(18)19/h1-13,19H

InChI Key

CQVMXSQFPGWMHF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)C2C3=CC=CC=C3SC4=CC=CC=C24

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2C3=CC=CC=C3SC4=CC=CC=C24

Origin of Product

United States

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